Paxidal -

Paxidal

Catalog Number: EVT-1582320
CAS Number:
Molecular Formula: C24H26O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paxidal is a natural product found in Pseudowintera axillaris with data available.
Synthesis Analysis

Paxidal can be synthesized through several methods, typically involving multi-step organic reactions. The synthesis often starts with commercially available precursors that undergo transformations such as alkylation, acylation, or condensation reactions. Specific details on the synthetic pathways may vary based on the desired purity and yield.

One common method involves the formation of key intermediates through nucleophilic substitutions followed by cyclization reactions to establish the core structure of Paxidal. The final steps usually include purification processes such as recrystallization or chromatography to isolate the desired compound in high purity.

Molecular Structure Analysis

The molecular structure of Paxidal is characterized by a complex arrangement of carbon rings and functional groups. It contains four oxygen atoms and features multiple aromatic systems that contribute to its stability and reactivity. The predicted most stable conformation of Paxidal has been analyzed using molecular modeling techniques, which reveal critical nuclear Overhauser effect (NOE) interactions that stabilize its three-dimensional structure .

Structural Data

  • Molecular Formula: C24H26O4C_{24}H_{26}O_{4}
  • Molecular Weight: 398.46 g/mol
  • Key Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
Chemical Reactions Analysis

Paxidal participates in various chemical reactions that are essential for its biological activity. These reactions often involve electrophilic aromatic substitutions and nucleophilic attacks at specific sites within the molecule.

For example, the hydroxyl groups in Paxidal can engage in hydrogen bonding with biological macromolecules, influencing its binding affinity to target proteins or enzymes. Additionally, oxidation-reduction reactions may occur under physiological conditions, leading to metabolite formation which can impact its pharmacokinetics.

Mechanism of Action

The mechanism of action for Paxidal is primarily linked to its interaction with specific receptors or enzymes in the body. Research indicates that it may act as an inhibitor or modulator of certain biological pathways, particularly those involving neurotransmitter systems.

Paxidal's binding to target sites results in conformational changes that alter the activity of these proteins, thereby influencing physiological responses. Detailed studies using techniques like X-ray crystallography have elucidated how Paxidal interacts at the molecular level with serotonin transporters and other relevant targets .

Physical and Chemical Properties Analysis

Paxidal exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is a crucial property that can influence formulation strategies.

Relevant Data

  • Boiling Point: Not extensively documented but expected to be high due to its complex structure.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
Applications

Paxidal has potential applications in various scientific fields:

  • Pharmaceutical Development: Due to its pharmacological properties, it is investigated as a potential therapeutic agent for treating conditions related to neurotransmitter imbalances.
  • Research Tool: Its ability to modulate biological pathways makes it useful in research settings for studying receptor functions and drug interactions.
  • Medicinal Chemistry: As a lead compound, it serves as a basis for developing new derivatives with enhanced efficacy or reduced side effects.
Historical Context & Evolution of Paxidal Research

Emergence in Pharmacological Literature: Early Patent Disputes and Commercialization Pathways

Paxidal (paroxetine hydrochloride) emerged amid intense patent litigation that shaped its commercial trajectory. Initially patented in 1977 (US 4,007,196) as an anhydrate form by Ferrosan, rights transferred to SmithKline Beecham (SKB) in 1980. A critical patent dispute arose when SKB developed a hemihydrate crystalline form (US 4,721,723, 1988), approved as Paxil® in 1992. Apotex Corporation's 1998 ANDA filing for generic anhydrate paroxetine triggered a lawsuit from SKB, alleging inadvertent conversion to hemihydrate during storage. The 2004 federal ruling favored Apotex, determining no "commercially significant" hemihydrate content existed—highlighting how polymorphic transitions became strategic IP battlegrounds. This case established precedents for evaluating solid-state equivalence in generic small-molecule drugs [7].

Table 1: Key Patent Disputes in Paxidal Commercialization

YearEventSignificance
1977US 4,007,196 (Ferrosan) - Anhydrate formOriginal compound patent
1988US 4,721,723 (SKB) - Hemihydrate crystalline formNew polymorph patent post-acquisition
1992FDA approves Paxil® (hemihydrate)Market launch with polymorph protection
1998Apotex ANDA filing for anhydrate genericAlleged infringement via storage-induced polymorph conversion
2004Federal court ruling for ApotexEstablished thresholds for "commercially significant" polymorphic contamination

Paradigm Shifts in Target Identification: From Serotonergic Hypotheses to GRK2 Inhibition Mechanisms

Paxidal was initially classified as a selective serotonin reuptake inhibitor (SSRI) with the highest known affinity for the serotonin transporter (SERT; Ki = 0.13 nM). This positioned it as a potent antidepressant targeting the monoamine hypothesis of depression [5]. A transformative discovery revealed Paxidal's off-target inhibition of G protein-coupled receptor kinase 2 (GRK2)—a kinase regulating cardiac β-adrenergic receptors. Structural studies demonstrated Paxidal binds the GRK2 catalytic domain (Ki = 1.4 µM), stabilizing a unique regulatory loop conformation. This inhibition potentiates β-adrenergic signaling: in cardiomyocytes, Paxidal increased isoproterenol-induced contraction amplitude by 40% and enhanced left ventricular inotropy in vivo without affecting heart rate. Crucially, the SSRI fluoxetine lacked this effect, underscoring Paxidal's target specificity [3] [9].

Table 2: Comparative Binding Profiles of Paxidal

TargetAffinity (Ki)Biological Consequence
SERT0.13 nMAntidepressant efficacy via serotonin reuptake inhibition
GRK21.4 µMβ-adrenergic sensitization and cardioprotective effects
NET40 nMMinor contribution to mood modulation
P450 2D60.065–4.65 µMDrug interaction risks via metabolic inhibition

The mechanistic pivot from serotonergic to GRK2 pathways redefined Paxidal’s therapeutic scope. GRK2 upregulation in heart failure promotes β-adrenergic desensitization and pathological remodeling. Paxidal’s inhibition of GRK2-IκBα-NF-κB signaling suppressed prohypertrophic genes (BNP, ANP, Troponin-I) and profibrotic markers (TGF-β1, α-SMA, hydroxyproline) in isoproterenol-induced cardiac hypertrophy models. This dual-action profile—bridging neuromodulation and cardiovascular adaptation—exemplifies target repurposing grounded in structural bioactivity [9].

Key Milestones in Structural Analog Development: Bridging SSRI and Cardiovascular Applications

Paxidal’s scaffold has inspired analogs optimizing GRK2 inhibition while minimizing serotonergic activity. Strategic modifications include:

  • Core Piperidine Optimization: Introduction of m-fluorophenyl groups at C4 enhanced GRK2 binding affinity by 20-fold versus unsubstituted derivatives. This conserved the critical H-bond interaction with Asp304 of GRK2’s catalytic cleft [9].
  • Methylene Linker Alternatives: Replacing the -CH2- bridge between piperidine and benzodioxol with -O- or -S- improved metabolic stability but reduced GRK2 potency, confirming the methylene’s role in hydrophobic pocket accommodation [7].
  • Chiral Specificity: The (3S,4R)-stereochemistry of Paxidal proved essential for GRK2 inhibition. Enantiomeric inversion (3R,4S) as in femoxetine abolished kinase activity despite retaining SERT affinity, highlighting stereospecific target engagement [9].

Table 3: Structural Analogs of Paxidal with Cardiovascular Applications

CompoundStructural VariationGRK2 IC50Cardiovascular Effect
Paxidal4-(4-Fluorophenyl)-piperidine1.4 µMLV inotropy ↑, fibrosis ↓, hypertrophy ↓
GLYX-13Tetrapeptide partial agonistN/ANMDA modulation with antidepressant & neuroprotective effects
βARKctC-terminal peptide inhibitorN/AGene therapy candidate for heart failure
Takeda 103ASynthetic small-molecule inhibitor8.6 nMPotent GRK2/3 inhibition; preclinical candidate

Notably, Paxidal analogs like Takeda 103A achieved nanomolar GRK2 inhibition (IC50 = 8.6 nM) but lacked clinical translation due to kinase selectivity issues. Conversely, GLYX-13 (rapastinel)—an NMDA receptor modulator—adopted Paxidal’s glycine-site interaction principles but diverged structurally. These developments illustrate how Paxidal’s chemotype serves as a versatile platform for targeting GPCR kinases in cardiovascular disease while retaining CNS activity [7] [9].

Properties

Product Name

Paxidal

IUPAC Name

[(1R,3S,4aS,8R,8aS)-7,8-diformyl-3,8a-dimethyl-4-methylidene-1,2,3,4a,5,8-hexahydronaphthalen-1-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H26O4/c1-16-13-22(28-23(27)12-9-18-7-5-4-6-8-18)24(3)20(17(16)2)11-10-19(14-25)21(24)15-26/h4-10,12,14-16,20-22H,2,11,13H2,1,3H3/b12-9+/t16-,20-,21-,22+,24-/m0/s1

InChI Key

RIGSJIIZCIKSKY-PKCWWXAYSA-N

Synonyms

paxidal

Canonical SMILES

CC1CC(C2(C(C1=C)CC=C(C2C=O)C=O)C)OC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C[C@H]1C[C@H]([C@]2([C@H](C1=C)CC=C([C@@H]2C=O)C=O)C)OC(=O)/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.